molecular formula C11H18N6O2 B2571943 N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 941894-20-8

N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2571943
CAS No.: 941894-20-8
M. Wt: 266.305
InChI Key: YFIQPJULIRHYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a useful research compound. Its molecular formula is C11H18N6O2 and its molecular weight is 266.305. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocycles

  • Building Blocks for Antitumor and Antimicrobial Compounds : Enaminones derived from N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine have been utilized to synthesize a range of heterocyclic compounds, showing promise in antitumor and antimicrobial applications. For instance, the synthesis of substituted pyrazoles, [1,2,4]triazolo[4,3-a]pyrimidines, and other derivatives from enaminones has been reported, with some compounds exhibiting cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil (Riyadh, 2011).

  • Azolo[1,5-a]pyrimidin-7-amines Synthesis : The condensation of aminoazoles with certain nitriles has been explored to synthesize azolo[1,5-a]pyrimidin-7-amines, highlighting the versatility of these compounds in generating a variety of regioisomeric structures (Gazizov et al., 2019).

Antimicrobial and Antifungal Activities

  • New Triazolo[1,5-a]pyrimidine Scaffolds : Through a three-component condensation reaction, novel triazolo[1,5-a]pyrimidine scaffolds have been synthesized, using 3-aminotriazole among other reagents. These compounds have been evaluated for their antimicrobial and antifungal activities, showcasing the potential for developing new therapeutic agents (Komykhov et al., 2017).

Antitumor Activities

  • Triazolo[4,3-a]pyrimidin-5(1H)-one Derivatives : Research into 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one derivatives has demonstrated their potential in the synthesis of compounds with significant antimicrobial activities. This work highlights the broad application of triazolopyrimidin-7-amine derivatives in medicinal chemistry (Farghaly, 2008).

Biochemical Analysis

Biochemical Properties

N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It influences cell signaling pathways by inhibiting the activity of CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle . Furthermore, this compound affects gene expression by downregulating the expression of genes involved in cell proliferation and survival . This compound also impacts cellular metabolism by reducing the metabolic activity of cancer cells, leading to decreased ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with CDK2 and other biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis . Additionally, this compound may inhibit other kinases involved in cell signaling pathways, further contributing to its anticancer effects . The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its anticancer activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . The compound also affects metabolic flux by altering the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus . The compound may also bind to specific proteins, such as albumin, which can affect its distribution and bioavailability . The localization and accumulation of the compound within tissues are influenced by factors such as tissue perfusion and the presence of transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on CDK2 and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy . For example, phosphorylation of the compound may facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins .

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O2/c1-4-18-8(19-5-2)6-12-10-9-11(14-7-13-10)17(3)16-15-9/h7-8H,4-6H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIQPJULIRHYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=C2C(=NC=N1)N(N=N2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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